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molecular formula C24H29F3N2O2S B8274193 2-Trifluoromethyl-10-[3-(4-{2-hydroxyethoxy}-4-methyl-piperidino)-propyl]-phenothiazine

2-Trifluoromethyl-10-[3-(4-{2-hydroxyethoxy}-4-methyl-piperidino)-propyl]-phenothiazine

Cat. No. B8274193
M. Wt: 466.6 g/mol
InChI Key: RMPNSOSMGMNRHH-UHFFFAOYSA-N
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Patent
US04018922

Procedure details

The 2-trifluoromethyl-10-[3-(4-β-hydroxyethoxy-4-methyl piperidino)-propyl]-phenothiazine was reacted in acetone with an ether solution of hydrogen chloride and the precipitate formed was recovered by vacuum filtration. The product was crystallized from acetone-ethanol mixture to obtain 9.1 g of 2-trifluoromethyl-10-[3-(4-β-hydroxyethoxy-4-methylpiperidino)-propyl]-phenothiazine hydrochloride as white crystals melting at 218° C and soluble in ethanol, slightly soluble in acetone and insoluble in ether and water.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:32])([F:31])[C:3]1[CH:16]=[CH:15][C:14]2[S:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[N:6]([CH2:17][CH2:18][CH2:19][N:20]3[CH2:25][CH2:24][C:23]([O:27][CH2:28][CH2:29][OH:30])([CH3:26])[CH2:22][CH2:21]3)[C:5]=2[CH:4]=1.CCOCC.[ClH:38]>CC(C)=O>[ClH:38].[F:31][C:2]([F:1])([F:32])[C:3]1[CH:16]=[CH:15][C:14]2[S:13][C:12]3[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=3)[N:6]([CH2:17][CH2:18][CH2:19][N:20]3[CH2:21][CH2:22][C:23]([O:27][CH2:28][CH2:29][OH:30])([CH3:26])[CH2:24][CH2:25]3)[C:5]=2[CH:4]=1 |f:4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C1=CC=2N(C3=CC=CC=C3SC2C=C1)CCCN1CCC(CC1)(C)OCCO)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the precipitate formed
FILTRATION
Type
FILTRATION
Details
was recovered by vacuum filtration
CUSTOM
Type
CUSTOM
Details
The product was crystallized from acetone-ethanol mixture

Outcomes

Product
Name
Type
product
Smiles
Cl.FC(C1=CC=2N(C3=CC=CC=C3SC2C=C1)CCCN1CCC(CC1)(C)OCCO)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 9.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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